molecular formula C10H9NOS B096307 5-methyl-3-phenyl-1,2-thiazol-4-ol CAS No. 19389-29-8

5-methyl-3-phenyl-1,2-thiazol-4-ol

Cat. No.: B096307
CAS No.: 19389-29-8
M. Wt: 191.25 g/mol
InChI Key: BCBUWIOOUTUFDR-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-phenyl-1,2-thiazol-4-ol is a functionalized thiazole derivative offered for investigative use in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure in pharmacology, known for its significant and wide-ranging biological activities . Thiazole-containing compounds have demonstrated substantial potential in oncology research. Novel thiazole derivatives are frequently investigated for their antiproliferative properties against various cancer cell lines, including drug-resistant models, with mechanisms of action that may involve interaction with key oncogenic targets like the epidermal growth factor receptor (EGFR) or topoisomerase II . Furthermore, the thiazole core is a key component in the development of antimicrobial agents. Its amphiphilic nature allows for effective interaction with microbial membranes, making thiazole-based structures promising candidates in the search for new solutions to combat antimicrobial resistance (AMR) . Researchers value this scaffold for its versatility, which enables interactions with diverse biological targets through various non-covalent interactions . As a building block, this compound provides a platform for further chemical exploration and optimization to develop novel bioactive agents. Please note that specific mechanistic studies or biological data for this exact compound may be limited, and its research applications are inferred from the established properties of the thiazole chemical class.

Properties

CAS No.

19389-29-8

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

5-methyl-3-phenyl-1,2-thiazol-4-ol

InChI

InChI=1S/C10H9NOS/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3

InChI Key

BCBUWIOOUTUFDR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NS1)C2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=NS1)C2=CC=CC=C2)O

Synonyms

5-Methyl-3-phenylisothiazol-4-ol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-1,2-thiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propen-1-ol with sulfur and nitrogen sources under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-1,2-thiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 5-methyl-3-phenyl-1,2-thiazol-4-ol. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed promising antitumor activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. The presence of the thiazole ring enhances the interaction with biological targets, making them effective against a range of pathogens. Specifically, this compound has shown potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory and analgesic properties. Its structural characteristics allow it to modulate inflammatory pathways effectively. Preliminary studies suggest that it may serve as a lead compound in the development of new anti-inflammatory drugs .

Coordination Chemistry

This compound is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This property is particularly useful in synthesizing metal-organic frameworks (MOFs) and other coordination complexes that have applications in catalysis and materials science.

Synthesis of Complex Molecules

The compound serves as a building block for synthesizing more complex organic molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced biological activity or novel properties for specific applications in drug discovery and materials development .

Table: Summary of Research Findings on this compound

StudyApplication AreaKey Findings
AnticancerSignificant cytotoxicity against A549 cells; potential for further development as an anticancer drug.
AntimicrobialEffective against various pathogens; potential lead for new antibiotics.
Anti-inflammatoryDemonstrated anti-inflammatory effects; may lead to new therapeutic agents.
Coordination ChemistryEffective ligand for metal complexes; applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-1,2-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

4-Phenyl-5-substituted-1,2,4-triazole-3-thiols

Compounds such as 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol () share a phenyl-substituted heterocyclic core but differ in the ring system (1,2,4-triazole vs. 1,2-thiazole). Key distinctions include:

  • Synthesis : Triazole derivatives are synthesized via InCl₃-catalyzed alkylation (e.g., with halides in aqueous NaOH) , whereas thiazoles often require cyclization of thioamides or condensation of α-haloketones with thioureas.

5-Methyl-3-phenylisoxazole Derivatives

Isoxazoles like 5-methyl-3-phenylisoxazole-4-carboxylic acid () replace the thiazole’s sulfur with oxygen. This substitution reduces sulfur’s electron-withdrawing effects, as evidenced by the higher melting point (191–193°C) compared to sulfur-containing analogs .

Table 1: Physicochemical Properties of Selected Heterocycles
Compound Core Structure Melting Point (°C) Key Functional Groups Reference
5-Methyl-3-phenylisoxazole-4-carboxylic acid Isoxazole 191–193 Carboxylic acid, methyl, phenyl
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol 1,2,4-Triazole Not reported Thiol, pyrrole, phenyl
5-((5-Amino-1,3,4-thiadiazole-2-yl)methyl)-1,2,4-triazole-3-thione 1,2,4-Triazole 160–162 (decomposes) Thione, thiadiazole, amino

Alkylation and Nucleophilic Substitution

Triazole thiols undergo alkylation with bromoalkanes in propan-2-ol under basic conditions (e.g., NaOH) to form S-alkyl derivatives . Similar methods could apply to 5-methyl-3-phenyl-1,2-thiazol-4-ol, where the hydroxyl group might act as a nucleophile.

Catalytic Approaches

InCl₃ catalysis () improves yields in triazole alkylation by facilitating thiolate ion formation. Thiazoles, however, may require alternative catalysts (e.g., Cu or Pd) due to sulfur’s coordination properties.

Bioactive Triazoles

1,2,4-Triazole-3-thiones exhibit antimicrobial, antiviral, and anti-inflammatory activities . For instance, 5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)-1,2,4-triazole-3-thione derivatives show promise as enzyme inhibitors due to their sulfur-rich pharmacophores .

Thiazole-Based Therapeutics

Stability and Reactivity

  • Acid/Base Stability : The hydroxyl group in this compound may render it sensitive to strong acids/bases, unlike thione-containing triazoles (e.g., 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol ), which are more stable under alkaline conditions .
  • Oxidation : Thiazoles are less prone to oxidation than isoxazoles due to sulfur’s lower electronegativity compared to oxygen.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-3-phenyl-1,2-thiazol-4-ol and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving thiosemicarbazides or through alkylation of precursor thiols. For example, derivatives of structurally similar triazole-thione compounds are synthesized by heating thiol intermediates with chloroacetic acid to form thioacetic acids, followed by salt formation with metal sulfates or organic bases . Key steps include refluxing in ethanol/water mixtures and purification via recrystallization. Confirmation of intermediates using thin-layer chromatography (TLC) is critical to ensure reaction progression.

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

  • Methodological Answer : Structural confirmation requires a combination of elemental analysis (C, H, N, S), IR spectroscopy (to identify functional groups like -OH, -SH, or C=N), and 1H^1 \text{H} NMR for proton environment mapping. For example, IR peaks at 2500–2600 cm1^{-1} indicate thiol (-SH) groups, while 1H^1 \text{H} NMR can resolve methyl or phenyl substituents . Mass spectrometry (MS) is used to validate molecular weights, particularly for novel derivatives.

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction yield of this compound derivatives under varying alkylation conditions?

  • Methodological Answer : Yield optimization can be achieved through factorial design experiments to test variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and molar ratios of reactants. For instance, S-alkylation reactions with halogenated alkanes show higher yields in polar aprotic solvents at elevated temperatures . Kinetic studies using HPLC or GC-MS can monitor intermediate stability and side-product formation.

Q. How can contradictory spectral data from different studies on triazole-thiazole hybrids be resolved?

  • Methodological Answer : Discrepancies in spectral data (e.g., IR peak shifts or NMR splitting patterns) often arise from differences in crystallinity, solvent effects, or tautomeric equilibria. Researchers should replicate experiments under standardized conditions and cross-validate results using X-ray crystallography for unambiguous structural determination . Computational tools like density functional theory (DFT) can model tautomeric forms and predict spectral profiles to reconcile inconsistencies .

Q. What in silico methods are recommended for predicting the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Platforms like SwissADME evaluate drug-likeness parameters (Lipinski’s rule of five, bioavailability scores) and predict absorption/distribution using quantitative structure-activity relationship (QSAR) models. Molecular docking studies against target proteins (e.g., enzymes or receptors) can prioritize compounds for in vitro testing. For example, derivatives with logP < 5 and topological polar surface area (TPSA) < 140 Å2^2 are more likely to exhibit oral bioavailability .

Q. How can researchers design experiments to correlate structural modifications of this compound with pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., phenyl vs. methoxyphenyl groups) and evaluation in bioassays. For example, replacing the phenyl ring with electron-withdrawing groups (e.g., nitro) may enhance antimicrobial activity, as seen in related triazole-thione compounds . High-throughput screening (HTS) and dose-response curves (IC50_{50}) quantify potency, while histopathological assays (e.g., in vivo inflammation models) validate therapeutic efficacy .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing pharmacological data from triazole-thiazole derivatives?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) can identify clusters of bioactive compounds based on structural and activity data. For dose-response studies, nonlinear regression models (e.g., Hill equation) determine EC50_{50} values. Contradictory results between in vitro and in vivo assays may require mixed-effects models to account for biological variability .

Q. How can AI-driven tools enhance the synthesis and characterization workflow for this compound class?

  • Methodological Answer : Machine learning (ML) algorithms trained on reaction databases (e.g., PubChem) can predict optimal reaction conditions or side products. Integration with COMSOL Multiphysics enables real-time simulation of reaction kinetics, while robotic automation (e.g., smart laboratories) streamlines high-throughput synthesis and data collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.